2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile
Description
2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile is a pyrimidinone derivative featuring a benzonitrile moiety linked via an oxygen atom to the pyrimidinone ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antiviral agents such as TMC278 (Rilpivirine), a non-nucleoside reverse transcriptase inhibitor used in HIV treatment . Its molecular structure combines the electron-withdrawing nitrile group with the hydrogen-bonding capability of the pyrimidinone ring, enabling interactions with biological targets.
Properties
IUPAC Name |
2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-6-8-3-1-2-4-9(8)16-11-5-10(15)13-7-14-11/h1-5,7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPJWPTWMHUKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028242 | |
| Record name | 2-[(1,6-Dihydro-6-oxo-4-pyrimidinyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240802-59-9 | |
| Record name | 2-[(1,6-Dihydro-6-oxo-4-pyrimidinyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 6-chloropyrimidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like potassium carbonate and solvents like DMF are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for antiviral therapeutics.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with biological processes, leading to its observed effects. For example, it may inhibit viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Linkage Type: The oxy linkage in the target compound enhances polarity compared to the amino variant (212.21 g/mol, C₁₁H₈N₄O), which may influence solubility and bioavailability .
Electron-Withdrawing Groups :
- Chloro and trifluoromethyl groups in derivatives (e.g., 326.69 g/mol, C₁₄H₉ClF₂N₂O₂) enhance electrophilicity, improving binding to hydrophobic enzyme pockets in anticancer applications .
Benzonitrile Moieties :
Key Observations:
- The target compound’s synthesis via dealkoxycarbonylation offers superior yields (>90%) compared to amino-linked analogs (~60-70%), attributed to optimized salt catalysts (e.g., NaI) and inert solvents .
- Methylthio derivatives require harsher conditions (e.g., POCl₃/DMF), resulting in lower yields (69%) but high purity .
Biological Activity
2-((6-Oxo-1,6-dihydropyrimidin-4-yl)oxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of pyrimidine derivatives that have shown promise in various therapeutic areas, including antiviral and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C11H8N2O3
- Molecular Weight : 220.19 g/mol
- CAS Number : 1603269-25-5
The compound features a pyrimidine ring connected to a benzonitrile moiety, which is significant for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyrimidines have been investigated for their efficacy against HIV and other viral infections.
- Mechanism of Action : Compounds in this class often inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral propagation. For example, some derivatives have been shown to inhibit reverse transcriptase activity, which is crucial for HIV replication .
-
Case Studies :
- A study demonstrated that certain pyrimidine derivatives exhibited significant activity against HIV with IC50 values in the low micromolar range .
- Another investigation reported that similar compounds could inhibit the replication of influenza viruses in vitro, suggesting broad-spectrum antiviral activity .
Anticancer Activity
The anticancer properties of pyrimidine derivatives are also well-documented. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells.
- Mechanism of Action : These compounds can modulate signaling pathways involved in cell proliferation and survival, often leading to increased apoptosis in cancerous cells .
- Research Findings :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
